2-Amino-6-(2,5-dioxopyrrol-1-yl)hexanoic acid;hydrochloride
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Overview
Description
2-Amino-6-(2,5-dioxopyrrol-1-yl)hexanoic acid;hydrochloride is a synthetic compound that features a unique structure combining an amino acid with a pyrrolidine-2,5-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-(2,5-dioxopyrrol-1-yl)hexanoic acid;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate amino acid derivative and maleic anhydride.
Formation of the Pyrrolidine-2,5-dione Ring: The amino acid derivative reacts with maleic anhydride under controlled conditions to form the pyrrolidine-2,5-dione ring.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-(2,5-dioxopyrrol-1-yl)hexanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the pyrrolidine-2,5-dione moiety to a more reduced form.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the amino acid backbone.
Scientific Research Applications
2-Amino-6-(2,5-dioxopyrrol-1-yl)hexanoic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-6-(2,5-dioxopyrrol-1-yl)hexanoic acid;hydrochloride involves its interaction with specific molecular targets. The pyrrolidine-2,5-dione moiety can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic Acid: This compound shares the pyrrolidine-2,5-dione moiety but differs in its overall structure and properties.
N-(2-Hydroxyethyl)maleimide: Another compound with a similar pyrrolidine-2,5-dione structure but with different functional groups.
Uniqueness: 2-Amino-6-(2,5-dioxopyrrol-1-yl)hexanoic acid;hydrochloride is unique due to its combination of an amino acid backbone with a pyrrolidine-2,5-dione moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-amino-6-(2,5-dioxopyrrol-1-yl)hexanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4.ClH/c11-7(10(15)16)3-1-2-6-12-8(13)4-5-9(12)14;/h4-5,7H,1-3,6,11H2,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJLLWRTQYTNKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCCC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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